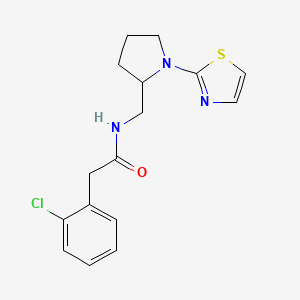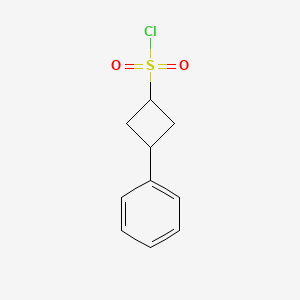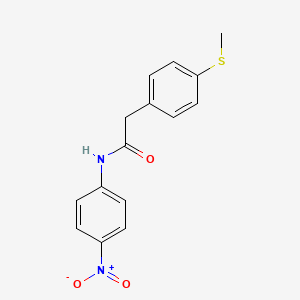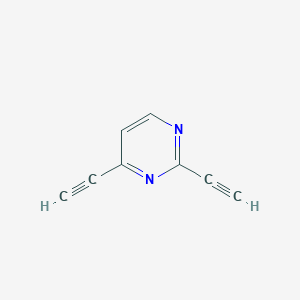
2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, commonly known as CPTP, is a chemical compound that belongs to the class of amides. It has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology.
作用機序
The mechanism of action of CPTP is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. CPTP has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
CPTP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, indicating its potential as an anticonvulsant. It has also been shown to reduce pain in animal models of chronic pain, indicating its potential as an analgesic. Additionally, CPTP has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of CPTP is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CPTP has been shown to exhibit potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. However, one of the main limitations of CPTP is its lack of selectivity, as it has been shown to interact with a range of different receptors and ion channels. This lack of selectivity can make it difficult to determine the specific mechanism of action of CPTP in different experimental settings.
将来の方向性
There are several future directions for research on CPTP. One area of interest is the development of more selective analogs of CPTP that target specific receptors or ion channels. This could help to elucidate the specific mechanism of action of CPTP and could lead to the development of more effective drugs for the treatment of epilepsy, chronic pain, and cancer. Additionally, further research is needed to determine the safety and efficacy of CPTP in human clinical trials, as most of the research on CPTP to date has been conducted in animal models. Finally, the potential use of CPTP as a tool for studying the GABAergic system and neuronal excitability more broadly should also be explored.
合成法
The synthesis of CPTP involves the reaction of 2-chlorobenzoyl chloride with 1-(thiazol-2-yl)pyrrolidine-2-amine in the presence of sodium carbonate and dichloromethane. The resulting intermediate is then reacted with N-methylacetamide to obtain the final product. The synthesis of CPTP is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
CPTP has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. CPTP has also been investigated for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-6-2-1-4-12(14)10-15(21)19-11-13-5-3-8-20(13)16-18-7-9-22-16/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPXXUINNCXXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)




![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol hydrochloride](/img/structure/B2951601.png)

![6-Acetyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2951603.png)




![N-[[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2951613.png)
